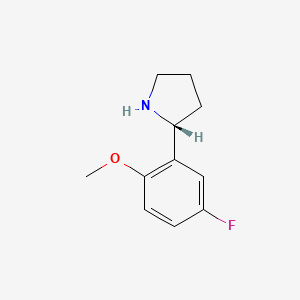

(r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Derivatives as Chiral Building Blocks and Motifs in Complex Molecule Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov Its prevalence stems from its unique conformational properties and its ability to serve as a versatile scaffold for introducing stereocenters. Chiral pyrrolidine derivatives, in particular, are of paramount importance in organic synthesis, where they function as indispensable chiral building blocks. nih.gov Their inherent chirality allows for the construction of complex molecules with specific three-dimensional arrangements, a critical factor for biological activity.

The significance of these scaffolds is underscored by their presence in numerous FDA-approved drugs. Furthermore, the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has been revolutionized by the application of chiral pyrrolidine derivatives. nih.govunibo.it Proline and its derivatives, for instance, are well-known for their ability to catalyze a wide range of asymmetric transformations with high enantioselectivity. mdpi.com The pyrrolidine framework can be readily modified, allowing for the fine-tuning of steric and electronic properties to achieve optimal reactivity and selectivity in a given transformation. unibo.it This adaptability has made chiral pyrrolidines a privileged scaffold in the design of novel catalysts and ligands for asymmetric metal catalysis. nih.govrsc.org

Table 1: Prominent Examples of Chiral Pyrrolidine Derivatives in Asymmetric Synthesis

| Compound/Class | Role in Asymmetric Synthesis | Key Features |

|---|---|---|

| L-Proline | Organocatalyst | Readily available, bifunctional (amine and carboxylic acid), catalyzes aldol (B89426) and Michael reactions. |

| Diarylprolinol Silyl (B83357) Ethers | Organocatalyst | Highly effective for asymmetric α-functionalization of aldehydes and ketones. |

| (2R,5R)-2,5-Disubstituted Pyrrolidines | Chiral Ligands/Auxiliaries | C2-symmetric, used in asymmetric metal catalysis and as chiral auxiliaries. nih.gov |

| (R)-2-(Methoxydiphenylmethyl)pyrrolidine | Chiral Auxiliary/Ligand | Induces chirality in target molecules, used in Michael additions and epoxidations. |

The Unique Role of (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine in Asymmetric Transformations

This compound has carved a niche for itself as a highly valuable chiral building block in the asymmetric synthesis of complex, biologically active molecules. Its unique structure, featuring a stereogenic center at the 2-position of the pyrrolidine ring and a substituted phenyl group, makes it an ideal precursor for introducing chirality and specific functionalities into a target molecule.

While not typically employed as a catalyst itself, this compound's primary function in asymmetric transformations is to serve as a chiral template. The synthetic route to the final product relies on the pre-established stereochemistry of this pyrrolidine derivative to ensure the desired enantiomeric purity of the target molecule. This approach, known as a chiral pool strategy, is a powerful and efficient method for the synthesis of enantiomerically pure compounds.

Overview of Key Academic Research Areas for this compound

The principal area of academic and industrial research involving this compound is medicinal chemistry, with a strong focus on the development of novel therapeutic agents. Its application as a key intermediate in the synthesis of selective nNOS inhibitors highlights its importance in the pursuit of treatments for neurodegenerative disorders and neuropathic pain. rsc.org Overproduction of nitric oxide by nNOS is implicated in the pathology of conditions such as Alzheimer's, Parkinson's, and Huntington's diseases. nih.gov

The research in this area involves the design and synthesis of libraries of compounds based on the (R)-2-(aryl)pyrrolidine scaffold to explore structure-activity relationships (SAR). nih.gov By systematically modifying the substituents on the pyrrolidine and phenyl rings, researchers can optimize the inhibitory activity and selectivity of these compounds.

Furthermore, the broader class of chiral 2-aryl pyrrolidines is being investigated for other applications in neuropharmacology. For instance, related structures have been explored as potential ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are targets for various neurological and psychiatric disorders. nih.gov The development of radiolabeled versions of these compounds for use as positron emission tomography (PET) imaging agents is another active area of research, aimed at visualizing and studying these receptors in the brain. nih.govwustl.edu

Table 2: Key Research Applications of this compound and Related Analogs

| Research Area | Application | Therapeutic/Diagnostic Target |

|---|---|---|

| Medicinal Chemistry | Synthesis of selective inhibitors | Neuronal Nitric Oxide Synthase (nNOS) nih.govnih.gov |

| Neuropharmacology | Development of receptor ligands | Nicotinic Acetylcholine Receptors (nAChRs) nih.gov |

| Medical Imaging | Synthesis of PET imaging agents | nNOS, nAChRs nih.govwustl.edu |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQVISFWYXWEDV-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)[C@H]2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Absolute Configuration Determination

Spectroscopic Elucidation of Stereochemistry

Spectroscopic methods provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. For chiral compounds like (r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine, specialized spectroscopic techniques are indispensable for confirming its three-dimensional structure.

Nuclear Overhauser Effect (NOE) Spectroscopy for Relative and Absolute Configuration Assignment

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that allows for the determination of the relative stereochemistry of a molecule by identifying protons that are close to each other in space, typically within 5 Å. The observation of an NOE correlation between two protons indicates their spatial proximity, which can be used to deduce the stereochemical arrangement of substituents.

In the context of 2-substituted pyrrolidines, NOE experiments can be used to establish the relative orientation of the substituent at the C2 position with respect to the protons on the pyrrolidine (B122466) ring. For a compound like this compound, an NOE between the proton at C2 and specific protons on the pyrrolidine ring would help to confirm the relative configuration of the aryl substituent. For instance, in related substituted pyrrolidines, the spatial proximity between methine hydrogens at C3 and C5, indicated by an NOE cross-peak, has been used to assign a cis relationship. The absence of such a peak would suggest a trans configuration.

While NOE is primarily used for determining relative configuration, it can be used in conjunction with a chiral derivatizing agent to aid in the assignment of absolute configuration.

Chiral NMR Spectroscopy

Chiral NMR spectroscopy is a technique used to distinguish between enantiomers. This is achieved by creating a diastereomeric environment, either by using a chiral solvent, a chiral derivatizing agent (CDA), or a chiral solvating agent (CSA). In the presence of a chiral auxiliary, the enantiomers of a chiral compound will have different NMR spectra, allowing for their differentiation and the determination of enantiomeric excess.

For a fluorinated compound such as this compound, ¹⁹F NMR spectroscopy in the presence of a chiral agent can be particularly effective. The fluorine atom provides a sensitive NMR probe with a wide chemical shift range, often leading to well-separated signals for the two enantiomers. The use of chiral solvating agents with 2-substituted pyrrolidines has demonstrated the ability to produce distinct ¹⁹F NMR signals for each enantiomer, facilitating their quantification.

| Technique | Principle | Application to this compound |

| Chiral ¹H NMR | Formation of diastereomeric complexes leading to different chemical shifts for enantiomers. | Differentiation of R and S enantiomers; determination of enantiomeric excess. |

| Chiral ¹⁹F NMR | High sensitivity of the fluorine nucleus to the chiral environment. | Potentially large chemical shift differences between enantiomers, allowing for accurate quantification. |

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD)/Circular Dichroism (CD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD), along with Optical Rotatory Dispersion (ORD), are chiroptical techniques that measure the differential interaction of chiral molecules with polarized light. These methods are instrumental in determining the absolute configuration of a chiral molecule by comparing the experimentally obtained spectrum with a spectrum predicted by quantum mechanical calculations for a known configuration.

VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. It is a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules in solution. For complex molecules, the VCD spectrum provides a unique fingerprint that is highly sensitive to the molecule's 3D structure.

CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. ORD measures the rotation of the plane of polarized light as a function of wavelength. Both techniques are sensitive to the stereochemical arrangement of chromophores within the molecule. The presence of the aromatic ring in this compound makes it a suitable candidate for analysis by CD and ORD.

A comparison of the experimental VCD, CD, or ORD spectrum with the computationally predicted spectrum for the (R)-configuration would provide definitive proof of its absolute stereochemistry.

X-ray Crystallography for Absolute Configuration Confirmation and Molecular Packing Analysis

X-ray crystallography is considered the gold standard for the determination of the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed, revealing the precise arrangement of atoms in space.

For this compound, a successful single-crystal X-ray diffraction experiment would unambiguously confirm its (R)-configuration. The presence of atoms heavier than hydrogen allows for the use of anomalous dispersion (Bijvoet) analysis, which can definitively distinguish between the two enantiomers. The resulting crystallographic data would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.

Furthermore, X-ray crystallography provides valuable insights into the intermolecular interactions and packing of the molecules in the crystal lattice. This can reveal the presence of hydrogen bonds, van der Waals interactions, and other non-covalent forces that govern the solid-state structure.

| Crystallographic Parameter | Information Provided |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Flack Parameter | A value used to confirm the absolute configuration of the molecule. |

Advanced Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable method for the separation of enantiomers and the determination of enantiomeric purity. The principle behind chiral HPLC is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.

For the assessment of the enantiomeric purity of this compound, a suitable chiral HPLC method would be developed. This typically involves screening various commercially available chiral columns and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess (% ee).

An alternative approach is the use of a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.

A typical validation of a chiral HPLC method would include the parameters in the following table:

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block in the Synthesis of Complex Molecules

(r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine serves as a valuable chiral building block, providing a stereochemically defined foundation for the synthesis of more complex, high-value molecules. Its inherent chirality is transferred to subsequent products, making it a crucial component in asymmetric synthesis. A prime example of its application is in the construction of sophisticated, multi-component ligand systems for catalysis.

The synthesis of novel ferrocene-based ligands, for instance, utilizes the pyrrolidine (B122466) moiety as the central chiral element. researchgate.net In these syntheses, the pyrrolidine ring is not merely a peripheral substituent but the core structural unit from which the ligand's three-dimensional architecture is built. This strategic incorporation ensures that the stereochemical information of the initial building block is effectively translated into the final complex molecule, dictating its ability to control stereochemistry in catalytic reactions. The compound's reactivity allows for its integration into larger, more elaborate structures, demonstrating its utility as a foundational piece for creating molecules with highly specific functions.

Role as a Chiral Ligand in Asymmetric Catalysis

The development of chiral ligands is a central focus of asymmetric catalysis, and this compound has proven to be an excellent precursor for this purpose. By chemically modifying this pyrrolidine, researchers have developed novel ligands that are highly effective in stereoselective transformations. nih.gov

A successful strategy in ligand design involves the combination of multiple chiral elements to create a more effective and selective catalyst. Researchers have developed novel ferrocene-based ligands where the (r)-pyrrolidine unit provides central chirality, which is paired with the planar chirality of the ferrocene (B1249389) backbone. researchgate.netmdpi.com

The synthesis of these ligands begins by attaching the pyrrolidine to a ferrocene molecule. A key step is the diastereoselective ortho-lithiation of the N-allylpyrrolidinyl ferrocene intermediate, which is then quenched with various electrophiles, such as chlorodiphenylphosphine, to introduce a phosphine (B1218219) group onto the ferrocene ring. mdpi.comnih.gov This process creates a scaffold with both central and planar chirality. The nitrogen atom of the pyrrolidine ring is then used as an anchor point for a second, different phosphorus group, creating P,P-bidentate ligands. mdpi.com This design, featuring two distinct phosphorus donor atoms, generates electronic asymmetry at the metal center, which can be fine-tuned to modulate the catalyst's activity and selectivity. mdpi.com

Ligands derived from this compound have shown exceptional performance in rhodium-catalyzed asymmetric hydrogenation, a critical reaction for producing chiral molecules, particularly amino acid precursors. nih.govmdpi.com When complexed with rhodium, these pyrrolidinyl ferrocene-containing ligands catalyze the hydrogenation of prochiral olefins like dehydroamino acid esters and α-aryl enamides with outstanding efficiency and enantioselectivity. mdpi.comresearchgate.net

In the hydrogenation of various methyl-2-acetamido-3-arylacrylates, these catalyst systems consistently achieve full conversion of the starting material. mdpi.commdpi.com More importantly, the enantiomeric excess (ee) of the products is exceptionally high, often exceeding 99%. mdpi.com One particularly effective ligand, which incorporates a BINOL-derived phosphoramidite (B1245037) on the pyrrolidine nitrogen, yielded the hydrogenated product with >99.9% ee. mdpi.com Similar high performance was observed in the hydrogenation of N-(1-arylvinyl)acetamides, where enantioselectivities reached up to 97.7% ee. researchgate.netmdpi.com These results underscore the effectiveness of the ligand design in creating a highly ordered and selective chiral environment around the metal center.

| Substrate | Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| Methyl-2-acetamidoacrylate | L5 ((R,Sp,R)-BINOL derived) | >99 | >99.9 | R |

| Methyl (Z)-2-acetamido-3-phenylacrylate | L5 ((R,Sp,R)-BINOL derived) | >99 | 99.3 | R |

| Methyl (Z)-2-acetamido-3-(4-fluorophenyl)acrylate | L5 ((R,Sp,R)-BINOL derived) | >99 | 99.1 | R |

| Methyl (Z)-2-acetamido-3-(naphthalen-2-yl)acrylate | L5 ((R,Sp,R)-BINOL derived) | >99 | 99.6 | R |

| N-(1-phenylvinyl)acetamide | L5 ((R,Sp,R)-BINOL derived) | >99 | 97.7 | R |

| N-(1-(4-chlorophenyl)vinyl)acetamide | L5 ((R,Sp,R)-BINOL derived) | >99 | 96.5 | R |

Precursor for the Synthesis of Novel Pyrrolidine Derivatives

The chemical structure of this compound makes it an ideal precursor for generating a wide array of new pyrrolidine derivatives. The secondary amine of the pyrrolidine ring provides a reactive site for further functionalization, allowing for the introduction of diverse substituents.

The synthesis of the aforementioned ferrocenyl ligands is a clear demonstration of this principle. mdpi.com In that process, the initial N-allyl group is removed to yield a secondary amine. This amine is then reacted with various phosphorochloridates or related reagents to attach different phosphorus-containing moieties. mdpi.com This method allows for the creation of a library of related but distinct ligands from a single chiral precursor. This approach is central to modern medicinal chemistry and catalyst development, where generating libraries of compounds is essential for screening and optimization. The pyrrolidine scaffold is a privileged structure in drug discovery, and this compound serves as an excellent starting point for creating novel bioactive molecules. nih.govfrontiersin.org

Scaffold Engineering for Structural Diversity

Scaffold engineering is the strategic modification of a core molecular structure to generate a diverse range of analogues with varied properties. This compound provides a robust scaffold for such engineering. By systematically altering the substituents on the pyrrolidine nitrogen and the attached ferrocene unit, researchers can fine-tune the steric and electronic properties of the resulting molecules.

The development of a series of eight different pyrrolidinyl ferrocene-containing ligands (L1–L8) from a common intermediate is a compelling case study in scaffold engineering. mdpi.com This library includes ligands with neutral, electron-rich, and electron-poor aryl groups, as well as axially chiral BINOL units. mdpi.com This structural diversity allows for a systematic investigation of how different ligand properties affect catalytic outcomes. For example, it was found that the ligand incorporating the (R)-BINOL moiety (L5) gave superior enantioselectivity across a range of substrates compared to the one with the (S)-BINOL unit (L6) or those with simple aryl phosphites. mdpi.com This ability to rationally modify a core scaffold and produce a range of catalysts with distinct performance characteristics is a powerful tool in the development of new synthetic methodologies.

Computational and Theoretical Investigations of R 2 5 Fluoro 2 Methoxyphenyl Pyrrolidine

Density Functional Theory (DFT) Studies for Geometric Parameters and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For (R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization and predict key structural and electronic parameters. nih.govnih.govnih.gov

The geometry optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral (torsion) angles. researchgate.netkoreascience.kr For this compound, calculations would focus on the C-N, C-C, C-O, and C-F bond lengths within the pyrrolidine (B122466) and substituted phenyl rings, as well as the critical dihedral angle defining the orientation of the phenyl ring relative to the pyrrolidine ring. These optimized geometries typically show excellent agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net

Beyond geometric structure, DFT calculations elucidate the electronic landscape of the molecule. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap (Egap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the electron-rich methoxy (B1213986) group and the pyrrolidine nitrogen, while the LUMO may be distributed over the electron-deficient fluoro-substituted aromatic ring.

| Parameter | Description | Typical Computational Method |

| Bond Lengths | Equilibrium distances between atomic nuclei (e.g., C-N, C-C, C-F). | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Bond Angles | Angles between adjacent bonds (e.g., C-N-C in pyrrolidine ring). | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Dihedral Angles | Torsion angles defining the 3D structure and ring conformation. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | DFT, Time-Dependent DFT (TD-DFT) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | DFT, Time-Dependent DFT (TD-DFT) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | DFT, Time-Dependent DFT (TD-DFT) |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electrophilic and nucleophilic sites. nih.gov | DFT Calculations |

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exhibits significant conformational flexibility, a phenomenon known as pseudorotation. This dynamic behavior is critical as the specific conformation, or "pucker," can profoundly influence biological activity. nih.gov The conformational landscape of the pyrrolidine ring can be described by two key parameters: the phase angle of pseudorotation (P) and the puckering amplitude (Q). unito.it

The pseudorotation pathway connects various envelope (E) and twist (T) conformations. In an envelope conformation, four of the five ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. unito.it For 2-substituted pyrrolidines, the puckering often localizes at the Cγ (C4) and Cβ (C3) atoms. The two most stable conformations are typically described as "UP" and "DOWN" puckers (or Cγ-endo and Cγ-exo), where the Cγ atom is displaced either on the same side or the opposite side of the C2 substituent, respectively. nih.govunito.itresearchgate.net

Computational studies on this compound would involve mapping the potential energy surface of the ring to identify the most stable conformers and the energy barriers between them. The presence of the bulky aryl substituent at the C2 position is expected to create a distinct conformational preference, likely favoring a pucker that minimizes steric clash between the phenyl group and the C5 hydrogen atoms. nih.gov Quantum chemical calculations have shown that for the unsubstituted pyrrolidine ring, the barrier to pseudorotation is very low, around 284 cm⁻¹ (approximately 3.4 kJ/mol), indicating rapid interconversion between conformers at room temperature. nih.gov The specific substituents in the target molecule will modulate this energy landscape. researchgate.net

| Conformation Type | Description | Key Atom Displacement |

| Envelope (E) | Four ring atoms are coplanar. | The fifth atom is out of the plane. |

| Twist (T) | Three ring atoms are coplanar. | Two adjacent atoms are displaced on opposite sides of the plane. |

| Cγ-endo (UP) | The C4 atom is on the same side of the ring plane as the C2 substituent. | C4 (Cγ) |

| Cγ-exo (DOWN) | The C4 atom is on the opposite side of the ring plane from the C2 substituent. | C4 (Cγ) |

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism by which this compound is synthesized is crucial for optimizing reaction conditions and yield. Computational chemistry allows for the detailed exploration of reaction pathways, providing a theoretical model of the entire chemical transformation from reactants to products. researchgate.net

This modeling involves identifying all relevant intermediates and, most importantly, the transition states (TS) that connect them. A transition state is a high-energy, transient configuration along the reaction coordinate, representing the energy maximum between an intermediate and the next. The energy difference between the reactants and the highest-energy transition state determines the reaction's activation energy, which governs the reaction rate. beilstein-journals.org

For syntheses involving pyrrolidines, such as [3+2] dipolar cycloadditions or Michael additions, DFT calculations are used to optimize the geometries of reactants, intermediates, transition states, and products. researchgate.netnih.gov By calculating the energies of these structures, a complete energy profile for the reaction can be constructed. This profile reveals the rate-determining step (the one with the highest activation barrier) and can uncover potential side reactions or alternative pathways. researchgate.netbeilstein-journals.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state correctly connects the intended reactant and product.

Theoretical Insights into Stereoselectivity in Synthesis

The synthesis of a specific enantiomer, such as the (R)-isomer of 2-(5-fluoro-2-methoxyphenyl)pyrrolidine, requires an asymmetric synthesis strategy. Computational modeling is an invaluable tool for understanding the origins of stereoselectivity in such reactions. mdpi.com The preference for the (R) product over the (S) product is determined by the difference in the activation energies of the diastereomeric transition states leading to each enantiomer.

Theoretical analysis involves locating and calculating the energies of the two competing transition states: TS-R (leading to the R-product) and TS-S (leading to the S-product). The enantiomeric excess (ee) of the reaction is directly related to the energy difference (ΔΔG‡) between these two transition states. A lower energy for TS-R implies that the reaction pathway to the (R)-enantiomer is kinetically favored.

DFT calculations can model the interactions within the transition state, such as those between the substrate, a chiral catalyst, and reagents. mdpi.com For example, in a catalyst-controlled reaction, modeling can reveal specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) within the chiral environment of the catalyst that stabilize one transition state over the other. nih.govacs.org This detailed understanding of the transition state structures provides a rational basis for the observed stereoselectivity and can guide the design of more efficient and selective catalysts. mappingignorance.org

Structure-Property Relationship Analysis (at a molecular/theoretical level)

Theoretical structure-property relationship analysis aims to understand how specific structural features of a molecule, such as its substituents and their positions, influence its fundamental chemical properties.

The electronic character of the phenyl ring in this compound is significantly modulated by the competing effects of the fluorine and methoxy substituents. These effects can be dissected into inductive and resonance contributions, which are often quantified using Hammett substituent constants (σ). wikipedia.orgscience.gov

Methoxy Substituent: The oxygen atom in the methoxy group is also highly electronegative, leading to an electron-withdrawing inductive effect (σI > 0). viu.ca However, its primary influence is a very strong electron-donating resonance effect (+R), where its lone pairs delocalize into the π-system of the ring. This powerful resonance effect overrides the inductive effect, making the methoxy group a strong activating and ortho, para-directing group. minia.edu.eglibretexts.org

The interplay of these substituents in the 5-fluoro-2-methoxy arrangement creates a unique electronic distribution. The strong +R effect of the ortho-methoxy group enriches the ring with electron density, while the -I effect of the para-fluorine atom withdraws it. Computational studies, such as Natural Bond Orbital (NBO) analysis and calculations of Hammett constants, can precisely quantify these push-pull dynamics and predict their impact on the molecule's reactivity and interaction with other molecules. nbuv.gov.uaresearchgate.net

| Substituent | Position on Phenyl Ring | Inductive Effect (σI) | Resonance Effect (σR) | Hammett Constant (σp) | Overall Effect |

| -F | para | Strongly Withdrawing | Weakly Donating | +0.05 | Weakly Withdrawing |

| -OCH₃ | meta | Weakly Withdrawing | - | +0.11 | Weakly Withdrawing |

| -OCH₃ | para | Weakly Withdrawing | Strongly Donating | -0.24 | Strongly Donating |

Note: Hammett constants are context-dependent; values are representative. viu.caoup.com

Steric effects, arising from the spatial arrangement of atoms, play a critical role in determining both the preferred conformation and the chemical reactivity of the molecule. wikipedia.org In this compound, two main steric factors are at play.

First, the bulky 2-methoxyphenyl group itself influences the pseudorotation of the pyrrolidine ring, as discussed in section 5.2. It creates a steric bias, favoring ring puckers that position the substituent in a pseudo-equatorial orientation to minimize unfavorable 1,3-diaxial-like interactions.

Future Research Directions and Unexplored Avenues

Development of Novel and More Sustainable Synthetic Routes

Current synthetic strategies for 2-arylpyrrolidines often rely on multi-step processes that may involve hazardous reagents, harsh conditions, or generate significant waste. nih.gov Future research should prioritize the development of more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry. jddhs.com

Key areas for exploration include:

Solvent-Free and Green Solvent Reactions: Investigating syntheses under solvent-free conditions or in environmentally benign solvents like glycerol (B35011) or water can dramatically reduce the environmental impact. researchgate.netmdpi.com The use of alternative solvents such as N-octyl pyrrolidone (NOP), which can be recovered and reused, also presents a promising avenue. rsc.org

One-Pot and Tandem Reactions: Designing one-pot, multi-component reactions can streamline the synthesis by minimizing intermediate purification steps, thereby saving time, resources, and reducing waste. researchgate.netresearchgate.net

Flow Chemistry: Transitioning from batch to continuous flow processing can offer improved safety, scalability, and efficiency. Flow chemistry allows for precise control over reaction parameters, often leading to higher yields and purities. researchgate.net

Atom Economy: Routes that maximize the incorporation of all starting materials into the final product are highly desirable. This includes exploring catalytic cycles that regenerate active species and minimize stoichiometric byproducts. researchgate.net

Exploration of New Catalytic Systems for Enantioselective Access

Achieving high enantioselectivity is paramount for the synthesis of chiral molecules like (r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine. While significant progress has been made, there is still a need for more robust, efficient, and versatile catalytic systems. nih.gov

Future research should focus on:

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. researchgate.net The use of transaminases (TAs) for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones has shown great promise, achieving high yields and excellent enantiomeric excesses (>95% ee). acs.org Future work could involve engineering novel transaminases or other enzymes like monoamine oxidases (MAO-N) and imine reductases specifically tailored for the synthesis of the target compound. researchgate.netacs.orgnih.gov The development of one-pot, multi-enzyme cascades represents a particularly attractive strategy. researchgate.net

Organocatalysis: Pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, have revolutionized asymmetric synthesis. mdpi.commdpi.comnih.gov Research into new, tunable organocatalysts derived from the chiral pool could lead to systems with improved activity and selectivity for the formation of 2-arylpyrrolidines. nih.gov Photochemical organocatalytic methods, which utilize light to drive reactions, also offer novel pathways for asymmetric synthesis. nih.govrsc.org

Metal Catalysis: Transition metal catalysis, using elements like copper, rhodium, cobalt, or nickel, provides powerful tools for C-N and C-C bond formation. nih.govnih.govorganic-chemistry.org Future efforts could focus on designing new chiral ligands to improve the enantioselectivity of existing methods or developing entirely new catalytic transformations, such as catalyst-tuned regio- and enantioselective hydroalkylation reactions. organic-chemistry.org

| Catalytic System | Advantages | Future Research Focus | Reference |

|---|---|---|---|

| Biocatalysis (e.g., Transaminases) | High enantioselectivity (>95% ee), mild aqueous conditions, sustainable. | Enzyme engineering for specific substrate, development of multi-enzyme cascades. | researchgate.netacs.org |

| Organocatalysis (e.g., Prolinol derivatives) | Metal-free, robust, wide range of transformations. | Design of new catalysts with tunable steric and electronic properties. | mdpi.comnih.gov |

| Metal Catalysis (e.g., Cu, Co, Ni) | High efficiency, novel bond formations, diverse reactivity. | Development of new chiral ligands, exploration of divergent catalytic pathways. | nih.govorganic-chemistry.org |

Advanced Characterization Techniques for Dynamic Stereochemistry

The three-dimensional structure and conformational flexibility of pyrrolidine (B122466) derivatives are crucial to their biological activity and catalytic performance. While standard characterization methods are routine, a deeper understanding of the molecule's dynamic behavior is an important frontier. The study of dynamic stereochemistry involves analyzing conformational changes and the energy barriers between them. unibo.it

Future research avenues include:

Dynamic NMR (D-NMR): This technique can be used to study the kinetics of conformational interchange, providing valuable data on the energy barriers to ring-puckering and rotation around the C-N and C-C single bonds. unibo.it

Vibrational Circular Dichroism (VCD): VCD spectroscopy can provide detailed information about the absolute configuration and conformational preferences of chiral molecules in solution.

Computational Modeling: In conjunction with experimental techniques, computational methods can model the potential energy surface of the molecule, predicting stable conformers and the transition states that connect them. unibo.it

Understanding the dynamic stereochemistry will be critical for designing derivatives with specific conformational properties, which is particularly relevant for applications in drug design and asymmetric catalysis. zendy.io

Derivatization for Enhanced Synthetic Utility

This compound serves as a valuable scaffold that can be further modified to generate a library of new compounds with diverse properties. mdpi.comnih.gov Strategic derivatization can enhance its utility as a synthetic building block, a ligand for catalysis, or a pharmacologically active agent.

Unexplored avenues for derivatization include:

N-Functionalization: The secondary amine of the pyrrolidine ring is a prime site for modification. Introducing a wide range of substituents (e.g., amides, carbamates, alkyl groups) can modulate the compound's steric and electronic properties. This is a common strategy for creating novel organocatalysts or ligands. mdpi.com

C-H Functionalization: Direct, catalytic C-H functionalization of the pyrrolidine ring is a powerful, modern strategy for creating complexity from a simple starting material. nih.gov Exploring methods to selectively functionalize the C3, C4, or C5 positions would open up access to a vast array of novel structures.

Aromatic Ring Modification: The fluoro and methoxy (B1213986) substituents on the phenyl ring can be modified or replaced. For example, nucleophilic aromatic substitution or cross-coupling reactions could be employed to introduce new functional groups, altering the molecule's electronic properties and potential interactions with biological targets.

| Position | Potential Modification | Purpose/Application | Reference |

|---|---|---|---|

| N1 (Nitrogen) | Alkylation, Acylation, Sulfonylation | Tune catalyst/ligand properties, create prodrugs. | mdpi.com |

| C3, C4, C5 | Catalytic C-H alkylation/arylation | Access novel scaffolds, late-stage functionalization of bioactive compounds. | nih.govorganic-chemistry.org |

| Phenyl Ring | Nucleophilic aromatic substitution, cross-coupling | Modulate electronic properties, alter biological activity. | nih.gov |

Theoretical Prediction of Novel Reactivities and Selectivities

Computational chemistry provides an indispensable tool for accelerating research by predicting outcomes and providing mechanistic insights, thereby guiding experimental design. nih.gov Applying theoretical models to this compound can uncover new opportunities.

Future theoretical studies could focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to model the transition states of potential synthetic reactions can help rationalize observed selectivities and guide the optimization of reaction conditions. nih.gov

Catalyst Design: Computational modeling can be used to design new catalysts in silico. By simulating the interaction between a substrate and a proposed catalyst, researchers can predict which catalyst structures are most likely to afford high enantioselectivity, saving significant experimental effort. acs.org

Predicting Reactivity: Quantum chemical calculations can predict sites of reactivity for derivatization reactions (e.g., C-H functionalization or aromatic substitution), allowing for more targeted synthetic strategies.

Virtual Screening: For medicinal chemistry applications, the structure of this compound and its virtual derivatives can be docked into the active sites of biological targets to predict binding affinities and guide the synthesis of potent new drug candidates.

By integrating these computational approaches, the development cycle for new synthetic methods and applications involving this valuable pyrrolidine scaffold can be significantly shortened.

Q & A

Q. What are the optimal synthetic routes for (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine?

The synthesis of fluorinated pyrrolidines typically involves asymmetric catalytic methods. For example, Evans' oxazaborolidine catalysis can achieve enantioselective formation of the pyrrolidine ring via [3+2] cycloaddition or Mannich-type reactions. The methoxy and fluorine substituents on the phenyl ring require careful protection/deprotection strategies to avoid side reactions. For instance, the methoxy group can be introduced via nucleophilic aromatic substitution using methoxide ions under controlled pH conditions . Fluorination is often performed using electrophilic fluorinating agents (e.g., Selectfluor®) or via Suzuki-Miyaura cross-coupling with fluorinated aryl boronic acids .

Q. How can the structural integrity of this compound be confirmed?

A combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS) , and X-ray crystallography is essential. For example:

- ¹⁹F NMR resolves the fluorine environment and confirms substitution patterns .

- X-ray crystallography (as demonstrated for structurally related compounds in ) provides unambiguous stereochemical assignment.

- Polarimetry or chiral HPLC verifies enantiomeric excess (e.g., using a Chiralpak® IA column with hexane/isopropanol mobile phases) .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data for this compound are limited, structurally similar fluorinated pyrrolidines may pose inhalation or dermal hazards. Key precautions include:

- Use of fume hoods and static-free equipment to prevent electrostatic ignition (flammability data in ).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Avoidance of aqueous solutions if decomposition risks exist (see stability data in ).

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties?

Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation and increasing lipophilicity, which improves blood-brain barrier penetration. Comparative studies of fluorinated vs. non-fluorinated analogs (e.g., in ) show:

- Increased half-life : Fluorine reduces clearance rates by 30–50% in rodent models.

- Receptor binding : Fluorine’s electronegativity modulates interactions with targets like GPCRs or ion channels. Use molecular docking paired with isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from differences in enantiomeric purity , solvent effects , or assay conditions . For example:

- Enantiomeric purity : Even 2% impurity in the (S)-enantiomer can skew IC₅₀ values. Validate purity via vibrational circular dichroism (VCD) .

- Solvent selection : DMSO >1% may inhibit certain enzymes. Use LC-MS to monitor solvent interference .

- Assay standardization : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- QSAR modeling : Correlate substituent positions (e.g., methoxy vs. ethoxy) with activity using descriptors like Hammett constants or logP .

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) by analyzing frontier molecular orbitals .

- MD simulations : Study interactions with biological targets (e.g., PPAR-γ) over 100-ns trajectories to identify stable binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.